![molecular formula C22H27N B14794536 4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile](/img/structure/B14794536.png)
4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile is an organic compound known for its unique structural properties. It is commonly used in the field of liquid crystal materials due to its high thermal stability and optical characteristics .
Méthodes De Préparation
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies related to cell membrane interactions.
Industry: Primarily in the production of liquid crystal displays and other optoelectronic devices.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, altering the electronic distribution within the molecule. This interaction can lead to changes in the physical properties of the material, such as its optical and thermal characteristics .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile stands out due to its high thermal stability and superior optical properties. Similar compounds include:
- 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl
- 1,1’-Biphenyl, 4-(4-pentylcyclohexyl)-4’-(4-propylcyclohexyl)-
These compounds share similar structural features but differ in their specific functional groups and resulting properties.
Propriétés
Formule moléculaire |
C22H27N |
|---|---|
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
4-phenyl-1-(4-propylcyclohexyl)cyclohexa-2,4-diene-1-carbonitrile |
InChI |
InChI=1S/C22H27N/c1-2-6-18-9-11-21(12-10-18)22(17-23)15-13-20(14-16-22)19-7-4-3-5-8-19/h3-5,7-8,13-15,18,21H,2,6,9-12,16H2,1H3 |
Clé InChI |
AIHTYCVFMGOSIL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2(CC=C(C=C2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



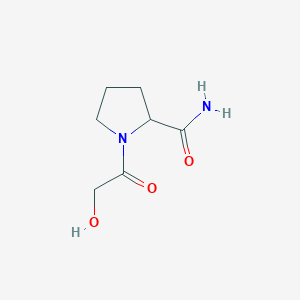

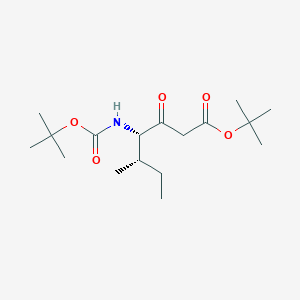
![methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)
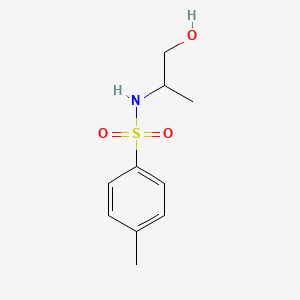
![ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B14794501.png)
![(3S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14794505.png)
![5-[2-[(7aR)-1-[1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14794508.png)
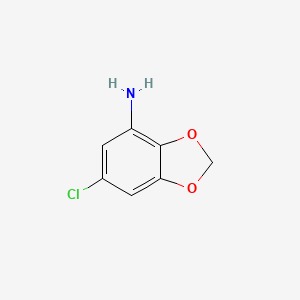
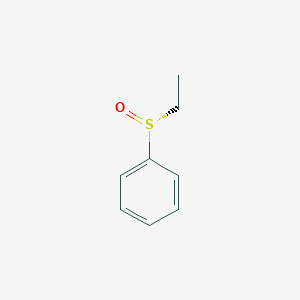
![Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate](/img/structure/B14794525.png)

![Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate](/img/structure/B14794531.png)
